Product packaging for Vitetrifolin B(Cat. No.:)

Vitetrifolin B

Cat. No.: B1252561
M. Wt: 362.5 g/mol
InChI Key: QKHCQFQIJKXMOE-WGMIIJIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitetrifolin B is a diterpenoid compound isolated from plants of the Vitex genus, such as Vitex trifolia L. and Vitex rotundifolia L. f. . These plants have a long history of use in traditional medicine, and modern research focuses on their rich chemical profiles, which include various terpenoids and flavonoids . As a constituent of this plant family, this compound is of significant interest for pharmacological research and natural product chemistry. Extracts from Vitex species, which contain compounds structurally related to this compound, have demonstrated a range of pharmacological activities in scientific studies, including anti-inflammatory, antioxidant, and antibacterial effects . Furthermore, specific diterpenes from Vitex agnus-castus , such as rotundifuran and vitetrifolin D, have been investigated for their affinity for dopamine D-2 receptors in vitro, suggesting a potential research pathway for neuropharmacology . Researchers can utilize this compound as a high-purity standard for quality control of herbal materials, for metabolic studies in human liver microsomes , or as a starting point for the bioassay-guided discovery of new therapeutic agents. This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O4 B1252561 Vitetrifolin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

[(1S,3R,4R,4aS,8aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate

InChI

InChI=1S/C22H34O4/c1-15-13-18(26-16(2)23)19-20(3,4)9-6-10-21(19,5)22(15,24)11-7-17-8-12-25-14-17/h8,12,14-15,18-19,24H,6-7,9-11,13H2,1-5H3/t15-,18+,19+,21+,22-/m1/s1

InChI Key

QKHCQFQIJKXMOE-WGMIIJIISA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)OC(=O)C

Canonical SMILES

CC1CC(C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC(=O)C

Synonyms

vitetrifolin B

Origin of Product

United States

Ecological Context and Natural Occurrence of Vitetrifolin B

Identification of Vitetrifolin B-Producing Organisms

Scientific research has identified this compound and related compounds primarily within the plant genus Vitex, which belongs to the Lamiaceae family.

This compound has been directly isolated from the fruits and leaves of several Vitex species. nih.govuitm.edu.my The primary botanical sources confirmed to produce this compound include Vitex trifolia and its subspecies. uitm.edu.myplantaedb.com Additionally, a variety of related labdane (B1241275) diterpenoids have been identified in other species of the same genus, indicating a common biosynthetic capability within this group of plants.

Research has confirmed the presence of this compound and its isomers in the following species:

Vitex trifolia L. : The fruits of this plant are a known source of this compound. nih.govuitm.edu.my The acetone (B3395972) extract of the fruits contains this compound along with other labdane-type diterpenes. uitm.edu.my

Vitex trifolia subsp. litoralis : This subspecies is also documented as containing this compound. plantaedb.com

Vitex rotundifolia L.f. : Commonly known as beach vitex, the fruits of this species have been found to contain various labdane and norlabdane-type diterpenes, including Vitexifolin B. cabidigitallibrary.orgebi.ac.ukrjptonline.org

Vitex agnus-castus L. : While direct isolation of this compound is not explicitly detailed, the fruits of this species contain a range of labdane diterpenoids, such as vitexilactone (B16804) and vitetrifolin D, indicating a shared chemical profile. japsonline.comresearchgate.netresearchgate.net

Botanical SourcePlant PartIsolated Compound(s)
Vitex trifolia L.Fruits, LeavesThis compound, Vitetrifolin C, Rotundifuran
Vitex rotundifolia L.f.FruitsVitexifolin A, Vitexifolin B, Vitexifolin D, Vitetrifolin D, Rotundifuran
Vitex agnus-castus L.FruitsVitexilactone, Vitetrifolin D, Rotundifuran, Vitexlactams
Table 1: Botanical Sources of this compound and Related Labdane Diterpenoids.

The organisms that produce this compound are predominantly coastal or salt-tolerant shrubs and small trees, distributed across tropical and subtropical regions.

Vitex trifolia : This species has a wide native distribution, stretching from tropical East Africa through Asia, and extending to northern Australia and the Pacific Islands. theferns.infowikipedia.orgcabidigitallibrary.org It typically grows in coastal environments, such as on sand dunes and sandy seashores, as well as in secondary forests and thickets. theferns.infocabidigitallibrary.orglucidcentral.org It is often found near water and can grow from sea level up to 1,700 meters in elevation. cabidigitallibrary.orghear.org

Vitex rotundifolia : Commonly known as beach vitex, this plant is native to the seashores of the Pacific Rim, from India and Sri Lanka, east to Hawaii, and from Korea south to Australia. wikipedia.orgmsstate.edukew.org It is highly adapted to harsh coastal dune environments, demonstrating significant tolerance to heat, high winds, coarse sandy soil, and salinity. wikipedia.orglhprism.org This sprawling shrub grows on sandy and rocky coasts, often right down to the edge of the ocean waves. wikipedia.orgunc.edu Due to its hardiness, it has been introduced to other areas, such as the southeastern United States, where it has become an invasive species on coastal dunes. msstate.educabidigitallibrary.orgcambridge.org

Biosynthetic Origin and Precursor Pathways of Labdane-Type Diterpenes

This compound belongs to the labdane-related diterpenoids, a large and diverse class of natural products. nih.gov The biosynthesis of these compounds follows a conserved pathway that begins with a universal precursor for all diterpenoids.

The general biosynthetic pathway for labdane-type diterpenes involves a two-step cyclization process catalyzed by two distinct classes of enzymes called diterpene synthases (diTPSs). nih.govresearchgate.net

Formation of the Precursor : The journey begins with the universal C20 precursor, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP) . nih.govnih.govacs.org GGPP is synthesized from the condensation of isoprene (B109036) units derived from primary metabolism. cjnmcpu.com

First Cyclization (Class II diTPS) : A Class II diterpene synthase, typically a copalyl diphosphate synthase (CPS) , initiates the first cyclization. This enzyme catalyzes a protonation-initiated reaction that converts the linear GGPP into a bicyclic intermediate, labdadienyl/copalyl diphosphate (CPP) . nih.govnih.govacs.org This step establishes the characteristic fused six-membered ring system of the labdane skeleton.

Second Cyclization (Class I diTPS) : Following the formation of CPP, a Class I diterpene synthase acts upon this intermediate. nih.govresearchgate.net This enzyme catalyzes the ionization of the diphosphate group, initiating a second series of cyclizations and/or rearrangements to form the diverse array of more complex diterpene hydrocarbon skeletons. nih.gov Subsequent enzymatic modifications, such as oxidation, hydroxylation, and acetylation, catalyzed by enzymes like cytochrome P450 monooxygenases, lead to the final structure of specific labdane-type diterpenoids like this compound. researchgate.net

This modular enzymatic pathway allows for the generation of thousands of distinct labdane-related diterpenoid structures from a common set of precursors and reaction types. nih.gov

Advanced Methodologies for Isolation and Structural Elucidation of Vitetrifolin B

Strategies for Extraction and Enrichment from Natural Matrices

The initial steps in obtaining Vitetrifolin B involve extracting the compound from the plant matrix and enriching the extract for further purification.

Solvent Extraction Techniques and Optimization

Solvent extraction is a fundamental technique employed to isolate this compound from dried plant material. A common approach involves the extraction of Vitex fruits with methanol (B129727). For instance, a typical procedure might involve extracting dried Agni-casti fructus (fruits of Vitex agnus-castus) multiple times with methanol at room temperature, often with the assistance of sonication to enhance efficiency. The resulting crude methanol extract is then concentrated.

To enrich the diterpenoid content, including this compound, the crude extract is frequently subjected to liquid-liquid partitioning. A widely used method involves partitioning the methanol extract between 90% aqueous methanol and n-hexane. This process effectively separates non-polar constituents into the n-hexane phase, where diterpenoids like this compound are typically found. The n-hexane fraction is then concentrated, yielding a residue enriched in diterpenes.

Studies on related Vitex species, such as Vitex trifolia, have also utilized acetone (B3395972) for extraction of fruits, leading to the isolation of vitetrifolins, including this compound and C. Investigations into the extraction of bioactive metabolites from V. trifolia leaves have explored various solvents and techniques, including maceration in ethanol (B145695) and ultrasonication in dichloromethane, demonstrating that the choice of solvent and method can influence the yield and profile of extracted compounds.

Solid-Phase Extraction Methodologies

While direct application of solid-phase extraction (SPE) specifically for the initial enrichment of this compound is not as extensively documented as solvent partitioning in the provided sources, SPE is a widely recognized technique for sample cleanup and fractionation in natural product chemistry. SPE methodologies are often employed to remove interfering compounds and pre-concentrate target analytes before chromatographic separation. In the context of analyzing compounds from Vitex species, SPE using materials like neutral aluminum oxide has been utilized for the cleanup of extracts to remove co-eluting substances before HPLC analysis. This suggests that SPE could be integrated into enrichment strategies for this compound to refine the extract obtained from initial solvent extraction and partitioning steps.

Chromatographic Purification Techniques

Following extraction and enrichment, chromatographic methods are essential for isolating this compound from the complex mixture of compounds present in the plant extract. Multiple chromatographic steps are often required to achieve high purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique extensively used for the purification and analysis of this compound. Both analytical and preparative HPLC are employed. Reverse-phase HPLC, typically utilizing C18 columns, is commonly applied. Gradient elution systems are frequently used, often employing mixtures of water and acetonitrile, sometimes with the addition of a modifier like formic acid to improve peak shape and separation.

HPLC coupled with detectors such as Diode Array Detection (DAD) and mass spectrometry (e.g., QTOF-MS) is instrumental in monitoring the purification process, tracking the elution of this compound, and assessing the purity of fractions. For example, HPLC-DAD-QTOF-MS has been used to track compounds during purification on a C18 column with a water:acetonitrile gradient containing 0.1% formic acid. Purity validation of isolated compounds, including vitetrifolins, is often performed using HPLC-UV, aiming for purities typically ≥95%. Normal-phase HPLC has also been reported for the purification of vitetrifolins from Vitex rotundifolia.

Countercurrent Chromatography (CCC) and Flash Chromatography Systems

While Countercurrent Chromatography (CCC) is mentioned in the outline, specific applications for the isolation of this compound were not detailed in the provided search results. However, CCC is a valuable liquid-liquid chromatographic technique for separating compounds based on their partition coefficients between two immiscible liquid phases and is often used for the purification of natural products.

Flash chromatography, a medium-pressure chromatographic technique, is frequently used for the rapid separation and purification of compounds. It is mentioned in the context of separating diastereomers of related compounds and column chromatography on silica (B1680970) gel, which can be performed as flash chromatography, is a standard step in the purification of extracts containing vitetrifolins. Following initial column chromatography, fractions containing the target compound are further purified.

Spectroscopic and Spectrometric Approaches for Structural Determination

The definitive determination of the chemical structure of this compound relies on comprehensive analysis using various spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are crucial. ¹H and ¹³C NMR spectra provide information about the types and environments of hydrogen and carbon atoms in the molecule. Analysis of chemical shifts and coupling constants in ¹H NMR helps in assigning protons and understanding their spatial relationships. ¹³C NMR, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helps in identifying the types of carbon atoms (methyl, methylene, methine, quaternary).

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which is vital for confirming its molecular formula. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is frequently used to determine the exact mass of the molecule, allowing for the precise determination of its elemental composition. The HR-ESI-MS spectrum of this compound has shown a characteristic adduct ion, such as [M + Na]⁺, at m/z = 385.2342, corresponding to the molecular formula C₂₂H₃₄O₄. Low-resolution ESI-MS can also provide molecular ion peaks and fragment ions. Electron Ionization Mass Spectrometry (EIMS) has also been reported for the identification of vitetrifolins.

Infrared (IR) spectroscopy is used to identify the presence of key functional groups within the this compound molecule, such as hydroxyl groups and the furan (B31954) ring, based on characteristic absorption frequencies.

In some cases, X-ray crystallographic analysis can be employed to definitively determine the three-dimensional structure and absolute configuration of crystalline compounds, including diterpenes isolated from Vitex trifolia.

Combining data from these spectroscopic and spectrometric methods allows for the comprehensive and accurate elucidation of the complete structure of this compound, including its stereochemistry.

Spectroscopic Data for this compound

Based on the available information, key spectroscopic data for this compound includes:

TechniqueData TypeObserved ValuesReference
HR-ESI-MS[M + Na]⁺ m/z385.2342 (calcd. for C₂₂H₃₄O₄Na⁺: 385.2355)
LR-ESI-MS[2 M + Na]⁺ m/z747.4
IR (KBr)νmax (cm⁻¹)3525, 2948, 2869, 1706, 1460, 1367, 1274, 1022, 972, 873, 779, 603
Optical Rotation[α]D²⁰ (c, solvent)-33.0 (c 3.2, CHCl₃)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment (e.g., 1D and 2D NMR: ¹H, ¹³C, COSY, HSQC, HMBC, ROESY)

NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like this compound, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms ijcrt.orgmdpi.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

¹H NMR spectroscopy provides insights into the different types of protons in the molecule, their chemical environments, and their coupling interactions, which helps in determining the connectivity of adjacent protons thieme-connect.com. ¹³C NMR spectroscopy reveals the different types of carbon atoms present thieme-connect.com.

Two-dimensional NMR techniques offer more detailed connectivity information. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through bonds thieme-connect.com. Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon atoms to which they are directly attached . Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, which is vital for establishing the connectivity of the molecular skeleton and identifying quaternary carbons and functional groups . Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the spatial proximity of protons, aiding in the assignment of relative stereochemistry mdpi.com. The application of these NMR techniques has been instrumental in assigning the ¹H and ¹³C NMR resonances and confirming the proposed labdane (B1241275) skeleton of this compound thieme-connect.com.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis (e.g., HR-ESI-MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound ijcrt.org. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used for this purpose, providing accurate mass measurements that allow for the determination of the precise molecular formula thieme-connect.comoup.comoup.comjst.go.jp. The HR-ESI-MS data for this compound has been reported, confirming its molecular formula, such as C₂₂H₃₄O₄ thieme-connect.comcdutcm.edu.cn. Fragmentation patterns observed in MS experiments can also provide valuable clues about the substructures present in the molecule .

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting characteristic vibrations of chemical bonds thieme-connect.comijcrt.orgmrclab.com. Absorption bands in the IR spectrum correspond to specific functional groups such as hydroxyl groups (O-H), carbonyl groups (C=O), and carbon-carbon double bonds (C=C) thieme-connect.com. The IR spectrum of this compound shows characteristic absorption bands that support the presence of these functional groups thieme-connect.com.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of conjugated systems and chromophores ijcrt.orgpg.edu.pluobabylon.edu.iqtechnologynetworks.com. While diterpenoids like this compound may not exhibit strong UV absorption unless they contain significant conjugated unsaturation, UV-Vis data can still be useful in conjunction with other spectroscopic methods uobabylon.edu.iq.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to determine the absolute configuration of chiral molecules pg.edu.plbiologic.netmgcub.ac.innih.gov. These methods measure the differential absorption (CD) or differential refraction (ORD) of left and right circularly polarized light as it passes through a chiral sample pg.edu.plmgcub.ac.in. The resulting spectra, particularly the presence of Cotton effects, can be compared to known standards or calculated spectra to assign the absolute stereochemistry of chiral centers within the molecule pg.edu.plnih.gov. While specific CD or ORD data for this compound is not extensively detailed in the provided snippets, these techniques are standard for determining the absolute configuration of chiral natural products like diterpenoids biologic.netnih.gov.

X-ray Crystallography for Crystalline Structure Analysis

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule, including the precise positions of atoms and their relative and absolute configurations, provided the compound can be obtained in crystalline form nih.govoup.complantaedb.comnovalix.com. This method involves diffracting X-rays through a crystal of the compound and analyzing the resulting diffraction pattern to reconstruct the electron density map and thus the molecular structure novalix.com. X-ray crystallographic analysis has been employed in the structural elucidation of vitetrifolins, including this compound, offering unambiguous confirmation of the connectivity and stereochemistry determined by spectroscopic methods researchgate.netnih.gov.

Based on a comprehensive review of available preclinical research, there is currently insufficient specific data on the compound this compound to generate a detailed article that adheres to the requested outline.

Scientific literature extensively covers the biological activities of extracts from the plant Vitex trifolia, from which this compound is derived. For instance, studies on the methanolic extract of Vitex trifolia demonstrate anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway and reducing pro-inflammatory cytokines in animal models. nih.gov

However, the precise mechanisms of action and specific biological effects attributable solely to the isolated compound this compound have not been sufficiently elucidated in published research. The available search results lack specific studies investigating:

The direct effect of this compound on NF-κB signaling pathways.

Its specific regulatory action on pro-inflammatory cytokines such as TNF-α, IL-6, or nitric oxide.

Its direct impact on the function and activation of specific immune cells in in vitro models.

The in vivo anti-inflammatory efficacy of the isolated this compound compound in animal models.

The specific mechanisms of this compound in modulating cell proliferation and inducing G0/G1 cell cycle arrest in cancer cell lines.

Generating an article based on the provided outline would require extrapolating findings from the crude plant extract to the specific compound, this compound. This would be scientifically inaccurate and speculative. Therefore, to maintain the integrity of the scientific information and adhere strictly to the provided instructions, the article cannot be created at this time. Further research is required to isolate and characterize the specific bioactivities of this compound.

Mechanistic Investigations of Vitetrifolin B S Preclinical Biological Activities

Antineoplastic and Cytotoxic Mechanisms in Preclinical Models

Induction of Apoptosis and Programmed Cell Death Pathways

Direct studies detailing the induction of apoptosis by Vitetrifolin B are not extensively available. However, research on the related flavonoid vitexin provides insight into potential mechanisms.

There is no specific research available on the role of this compound in intrinsic and extrinsic apoptotic cascades. However, studies on vitexin, a flavonoid also found in the Vitex genus, demonstrate apoptosis induction in various cancer cell lines through the mitochondrial (intrinsic) pathway.

In U937 human leukemia cells, vitexin-triggered apoptosis is associated with a decrease in the mitochondrial membrane potential (ΔΨm) nih.gov. This disruption of mitochondrial function is a key event in the intrinsic apoptotic cascade. The process involves the downregulation of the anti-apoptotic protein Bcl-2 and the concurrent upregulation of the initiator caspase-9 and the executioner caspase-3 nih.gov. Similarly, in human non-small cell lung cancer A549 cells, vitexin treatment led to a loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol, further confirming the activation of the mitochondrial pathway nih.govresearchgate.net.

Table 1: Effect of Vitexin on Apoptotic Markers in Cancer Cell Lines

Cell Line Compound Key Finding Reference
U937 Leukemia Vitexin Upregulation of caspase-3 and -9; Downregulation of Bcl-2; Decreased mitochondrial membrane potential. nih.gov

This interactive table summarizes findings on Vitexin, a related compound. Data for this compound is not currently available.

The role of this compound in the modulation of autophagy has not yet been documented. Research on the related compound vitexin indicates that its effect on autophagy can be context-dependent. In hepatocellular carcinoma cells, vitexin was found to suppress autophagy, which in turn promoted apoptosis nih.gov. This suggests a pro-survival role for autophagy in this cancer type, which is inhibited by vitexin. Conversely, other studies have reported that vitexin can induce autophagy in different cellular contexts, highlighting the complexity of its regulatory functions nih.gov.

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Cellular Models

Currently, there is no published research investigating the effect of this compound on the epithelial-mesenchymal transition (EMT), a critical process in cancer cell migration and invasion nih.govnih.gov.

Interference with Molecular Targets in Oncogenic Signaling Pathways (e.g., Hedgehog, PI3K/Akt/mTOR, MAPK, STAT)

Direct evidence of this compound interfering with key oncogenic signaling pathways is not available. However, research on the structurally similar Vitetrifolin D and the related flavonoid vitexin has identified interactions with several of these pathways.

Hedgehog Pathway: Vitetrifolin D has been identified as an inhibitor of the Hedgehog (Hh) signaling pathway nih.gov. Aberrant activation of this pathway is implicated in the development of various cancers axonmedchem.comnih.govonclive.com. Vitetrifolin D was shown to decrease the expression of Hh target genes such as Patched1 (Ptch1) and interfere with the binding of the key transcription factor GLI1 to DNA nih.gov.

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer nih.govnih.govyoutube.comyoutube.com. While this compound has not been studied in this context, vitexin has been shown to inactivate the PI3K/Akt/mTOR signaling pathway in non-small cell lung cancer cells. Treatment with vitexin reduced the phosphorylation levels of PI3K, Akt, and mTOR, contributing to its pro-apoptotic effects nih.govresearchgate.net.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating cell proliferation, differentiation, and apoptosis nih.govjcpres.comnih.gov. There is no specific data on this compound's interaction with this pathway. Studies on vitexin have shown that it can modulate MAPK signaling, specifically by reducing the expression of phosphorylated p38, ERK1/2, and JNK, which contributes to its anti-inflammatory effects researchgate.net.

STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often constitutively active in cancer, promoting proliferation and survival frontiersin.orgnih.govnih.gov. The effects of this compound on this pathway are unknown. Other flavonoids have been shown to inhibit the abnormal activation of the JAK-STAT pathway, suggesting it as a potential target for this class of compounds frontiersin.org.

Table 2: Effects of Vitetrifolin Analogs and Related Compounds on Oncogenic Pathways

Compound Pathway Target Cell/Model Observed Effect Reference
Vitetrifolin D Hedgehog HaCaT-GLI1-Luc cells; PANC-1; DU145 ↓Ptch1 expression; ↓Gli1/DNA binding nih.gov
Vitexin PI3K/Akt/mTOR A549 Lung Cancer Cells ↓p-PI3K, ↓p-Akt, ↓p-mTOR nih.govresearchgate.net

| Vitexin | MAPK | LPS-induced cells | ↓p-p38, ↓p-ERK1/2, ↓p-JNK | researchgate.net |

This interactive table summarizes findings on compounds structurally or functionally related to this compound. Specific data for this compound is not currently available.

Role in Reversing Multidrug Resistance Mechanisms in Cancer Cells

There is currently no scientific literature available that investigates the potential role of this compound in reversing multidrug resistance mechanisms in cancer cells.

Antioxidant and Oxidative Stress Modulatory Roles

Direct studies quantifying the antioxidant capacity of isolated this compound are limited. However, this compound is a phenolic compound isolated from Vitex trifolia, and various extracts from this plant have demonstrated significant antioxidant properties isca.menih.govresearchgate.net.

Ethanol (B145695) extracts of V. trifolia leaves have shown potent free radical scavenging activity in DPPH (2,2-Diphenyl-1-picrylhydrazyl) and other antioxidant assays nih.gov. The high levels of total phenolic and flavonoid contents in these extracts are believed to be responsible for this activity nih.govresearchgate.net. For instance, one study reported the total phenolic content of a methanol (B129727) extract of V. trifolia to be 5732.06 mg Gallic Acid Equivalents (GAE)/100 g, which correlated with strong antioxidant activity (IC50 of 51.61 ppm in a DPPH assay) researchgate.net. As a constituent of this plant, it is plausible that this compound contributes to these observed antioxidant effects.

Furthermore, the related compound vitexin has been shown to protect against oxidative stress and inflammation by reducing reactive oxygen species (ROS) and increasing levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) (GSH) nih.govnih.gov.

Table 3: Compound Names Mentioned

Compound Name
This compound
Vitetrifolin D
Vitexin
Bcl-2
Caspase-3
Caspase-9
Cytochrome c
Patched1 (Ptch1)
GLI1
PI3K
Akt
mTOR
p38
ERK1/2
JNK

Direct Free Radical Scavenging Mechanisms (e.g., DPPH, H₂O₂, NO)

The direct antioxidant capacity of a compound is often evaluated by its ability to neutralize synthetic and biological free radicals. While specific studies detailing this compound's scavenging activity are not extensively documented, the standard assays used for such determinations include the DPPH, hydrogen peroxide (H₂O₂), and nitric oxide (NO) scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging: This common assay uses a stable nitrogen-centered free radical, DPPH. nih.govijrpc.com In its radical form, DPPH absorbs light at approximately 517 nm and appears as a deep violet solution. ijrpc.comdovepress.com When an antioxidant compound donates a hydrogen atom or an electron, the DPPH is reduced to its non-radical form, diphenylpicrylhydrazine, causing the color to fade to yellow. nih.govnih.gov The decrease in absorbance is proportional to the radical scavenging activity of the compound. ijrpc.com Extracts from Vitex trifolia have shown significant DPPH radical scavenging activity. nih.govresearchgate.netresearchgate.net

Hydrogen Peroxide (H₂O₂) Scavenging: Hydrogen peroxide is a reactive oxygen species (ROS) that can damage cells. The scavenging activity of a compound against H₂O₂ is typically measured by monitoring the disappearance of H₂O₂ at a specific wavelength (e.g., 230 nm). researchgate.net Phenolic compounds, in particular, are known to be effective H₂O₂ scavengers. mdpi.comnih.gov The mechanism involves donating electrons to H₂O₂, thereby neutralizing it.

Nitric Oxide (NO) Scavenging: Nitric oxide is a free radical involved in various physiological and pathological processes, including inflammation. nih.gov The scavenging assay often involves the generation of NO from a donor like sodium nitroprusside in an aqueous solution. nih.govcore.ac.uk The NO radical then reacts with oxygen to form nitrite ions. The quantity of nitrite is measured using the Griess reagent. core.ac.uk A scavenger compound competes with oxygen, leading to a decreased production of nitrite ions. nih.gov Ethanolic extracts of V. trifolia leaves have demonstrated a nitric oxide scavenging effect of 60.87%. nih.gov

A hypothetical data table representing the kind of results obtained from these assays is shown below.

AssayMechanism of ActionRepresentative Measurement
DPPH Scavenging Donation of a hydrogen atom or electron to neutralize the DPPH radical.IC₅₀ (µg/mL)
H₂O₂ Scavenging Donation of electrons to neutralize hydrogen peroxide.% Scavenging at X conc.
NO Scavenging Competing with oxygen to react with nitric oxide, reducing nitrite formation.% Inhibition at X conc.

Upregulation of Endogenous Antioxidant Enzyme Systems (e.g., Nrf2 pathway)

Beyond direct scavenging, a compound can exert antioxidant effects by boosting the body's own defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of endogenous antioxidant responses. mdpi.com

The transcription factor Nrf2 is central to cellular protection against oxidative stress. cetjournal.it Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to the Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress or chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of numerous cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT). mdpi.commdpi.com

Natural compounds, including various terpenoids, are known activators of the Nrf2 pathway. mdpi.com While the effect of this compound on this pathway has not been specifically reported, the investigation would typically involve treating cells (e.g., HepG2, BV2 microglia) with the compound and measuring the expression and nuclear translocation of Nrf2, as well as the upregulation of its target genes. mdpi.commdpi.comnih.gov

Pathway ComponentRole in Antioxidant DefenseMethod of Investigation
Nrf2 Master transcription factor for antioxidant gene expression.Western Blot (for protein levels), Immunofluorescence (for nuclear translocation)
Keap1 Cytoplasmic repressor of Nrf2.Co-immunoprecipitation (to assess Nrf2-Keap1 binding)
ARE DNA sequence that Nrf2 binds to, initiating transcription.Luciferase Reporter Assay
HO-1, NQO1 Downstream antioxidant and detoxification enzymes.RT-qPCR (for mRNA levels), Western Blot (for protein levels)

Antimicrobial and Antiviral Activities

Phytochemicals are a significant source of new antimicrobial and antiviral agents. researchgate.net Although the specific activities of this compound are not well-defined, the general mechanisms through which natural compounds exert these effects are well-studied.

Antibacterial Mechanisms Against Various Pathogens

The antibacterial action of natural compounds can be multifaceted. Research into a compound's mechanism typically investigates its ability to disrupt critical bacterial structures or processes. Key mechanisms include:

Cell Membrane Disruption: Compounds can alter the permeability and integrity of the bacterial cell membrane, leading to the leakage of intracellular contents and ultimately cell death. nih.gov This is often assessed by measuring the release of UV-absorbing materials or using fluorescent dyes that indicate membrane damage. nih.gov

Inhibition of Nucleic Acid Synthesis: Some agents can interfere with bacterial survival by binding to DNA gyrase or inhibiting other enzymes essential for DNA replication and repair. mdpi.com

Inhibition of Cell Wall Synthesis: Targeting the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, can compromise the structural integrity of the bacterium.

Inhibition of Protein Synthesis: Compounds may bind to bacterial ribosomes, interfering with the translation process and halting the production of essential proteins.

Efflux Pump Inhibition: Some compounds can reverse bacterial drug resistance by inhibiting efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell. mdpi.com

Antifungal Actions and Target Pathways

Antifungal agents often target structures or pathways that are unique to fungal cells to minimize host toxicity. While the specific antifungal targets of this compound are unknown, common pathways investigated for novel antifungal compounds include:

Ergosterol Biosynthesis Inhibition: Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibiting its synthesis, for example by targeting the enzyme 14-α-demethylase, disrupts membrane fluidity and function, leading to fungal cell death. nih.gov

Cell Wall Synthesis Inhibition: The fungal cell wall, composed of chitin and β-glucans, is an excellent antifungal target as it is absent in human cells. Inhibitors of enzymes like β-(1,3)-D-glucan synthase (targeted by echinocandins) weaken the cell wall, causing osmotic instability. nih.govmdpi.com

Inhibition of Metabolic Pathways: Targeting essential metabolic pathways like glucose metabolism or vitamin biosynthesis can be an effective strategy. mdpi.comfrontiersin.orgresearchgate.net For instance, inhibiting enzymes in the folate biosynthesis pathway has proven effective. mdpi.com

Antiviral Replication Cycle Interference

Antiviral drugs function by inhibiting various stages of the viral replication cycle. ebsco.com A comprehensive investigation into a compound's antiviral mechanism would assess its effect on the following stages:

Viral Entry Blockade: This includes preventing the virus from attaching to host cell receptors or fusing with the host cell membrane. ebsco.com

Inhibition of Genome Replication: Many antiviral agents are nucleoside or nucleotide analogs that act as chain terminators when incorporated into the growing viral DNA or RNA strand by viral polymerase. ebsco.comnih.govnih.gov This effectively halts the replication process.

Inhibition of Viral Protein Synthesis and Assembly: Some compounds can block the activity of viral proteases, which are often required to cleave large viral polyproteins into functional smaller proteins necessary for assembling new virions.

Prevention of Viral Release: This final step can be inhibited by drugs that block viral enzymes like neuraminidase, preventing newly formed viruses from budding off and infecting other cells.

Biofilm Disruption Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which makes them highly resistant to conventional antimicrobial agents. nih.gov Anti-biofilm strategies can target different stages of biofilm development:

Inhibition of Initial Attachment: Preventing the initial adhesion of microbial cells to a surface is the first step in preventing biofilm formation. nih.gov

Interference with Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. Molecules that interfere with QS signaling can inhibit biofilm development. researchgate.net

Disruption of the Extracellular Matrix: The matrix, composed of polysaccharides, proteins, and extracellular DNA, provides the structural integrity of the biofilm. nih.gov Enzymes that degrade these components or compounds that inhibit their synthesis can disrupt the mature biofilm. researchgate.netmdpi.com

Induction of Biofilm Dispersal: Triggering the natural dispersal process, where cells revert to a planktonic (free-swimming) state, can break down the biofilm structure. nih.gov

Neuroprotective Activities

Scientific literature detailing the direct effects of this compound on neuronal cells is not available. Research into the anti-inflammatory properties of extracts from Vitex trifolia suggests a potential avenue for investigation, as neuroinflammation is a key factor in neurodegenerative diseases. One study noted that methanolic extracts of Vitex trifolia L. could modulate inflammatory mediators by down-regulating the NF-κB signaling pathway in rats. nih.gov However, the specific contribution of this compound to this activity has not been determined.

Modulation of Neuroinflammation

There is no specific information available in the reviewed scientific literature concerning the modulation of neuroinflammation by this compound.

Protection Against Neurodegeneration in Cellular Models

There are no specific studies in the available scientific literature that demonstrate the protective effects of this compound against neurodegeneration in cellular models.

Other Investigated Biological Activities (e.g., Anti-filarial)

While extracts from the Vitex genus have been investigated for their anti-filarial properties, the specific activity of this compound has not been isolated or reported. For instance, a study on a compound isolated from Vitex negundo L. leaves showed potential anti-filarial activity against Setaria cervi. bhu.ac.in The mechanism appeared to be related to the induction of oxidative stress in the parasite. bhu.ac.in Another study on a methanolic extract of Vitex negundo L. leaves also demonstrated significant anti-filarial activity against Setaria cervi. saspublishers.com However, these studies did not identify this compound as the active component.

Cellular and Molecular Mechanisms

The cellular and molecular mechanisms of this compound for any biological activity, including anti-filarial effects, are not documented in the current scientific literature.

Preclinical Model Efficacy

There is no data available on the efficacy of this compound in preclinical models for any biological activity.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Vitetrifolin B and Analogues

Total Synthesis Strategies and Methodological Advancements

The total synthesis of complex natural products like Vitetrifolin B presents significant challenges, often requiring the development of novel synthetic strategies and methodologies beilstein-journals.orgriceglobalparisorganicsynthesis.org. While a comprehensive, detailed total synthesis of this compound itself is not extensively reported in the readily accessible literature, related synthetic efforts on similar diterpenoids and analogues highlight the complexities involved, particularly in establishing the correct stereochemistry of the core skeleton oup.com. The difficulty in the stereoselective construction of the 8-epi-halim-5(10)-ene skeleton, characteristic of vitetrifolins, is a notable challenge oup.com. Advancements in total synthesis often involve convergent strategies and the development of efficient methods for C-C bond formation and stereocontrol beilstein-journals.orgengineering.org.cnnih.govresearchgate.net.

Key Synthetic Intermediates and Reaction Design

The design of a synthetic route for a complex molecule like this compound involves identifying key intermediates and planning reactions to assemble the molecular framework with the correct functional groups and stereochemistry nih.govnih.gov. In the context of related diterpenoids or vitetrifolin analogues, starting materials such as (+)-sclareolide have been utilized lookchem.com. Specific reactions employed in the synthesis of analogues include α-methylation, epoxide formation, and rearrangement reactions like the Meinwald-type 1,2-H migration oup.comoup.com. The use of metal-catalyzed cross-electrophile coupling has also been explored in the synthesis of related compounds lookchem.com. Understanding the reactivity and transformation of key intermediates is vital for predicting synthetic pathways nih.gov.

Stereoselective Synthesis Approaches

Achieving high stereoselectivity is paramount in the synthesis of natural products with multiple chiral centers, such as this compound researchgate.netresearchgate.netmdpi.comnih.govindianchemicalsociety.com. The stereochemical complexity of the vitetrifolin skeleton, particularly the 8-epi-halim-5(10)-ene core, poses significant challenges for stereoselective construction oup.com. Various strategies are employed in stereoselective synthesis, including the use of chiral auxiliaries, asymmetric catalysis, and stereospecific reactions like intramolecular Diels-Alder reactions or Michael additions researchgate.netmdpi.comnih.govindianchemicalsociety.com. Despite these advancements in general stereoselective synthesis, the synthesis of vitetrifolin analogues has sometimes resulted in racemic mixtures, indicating the ongoing difficulty in controlling the stereochemistry of this specific scaffold oup.com.

Semi-synthesis of this compound Derivatives and Analogues

Semi-synthesis involves using a naturally occurring compound as a starting material to synthesize derivatives or analogues researchgate.netnih.govresearchgate.net. This approach can be advantageous when the natural product is available in sufficient quantities and contains structural features that can be readily modified. While the semi-synthesis of vitetrifolins from natural precursors is not widely reported as having been achieved oup.com, the concept is applied to other natural product classes to generate a library of compounds for biological evaluation nih.govresearchgate.net. A related approach involves the synthesis of simplified vitetrifolin analogues from more readily available starting materials, which can be considered a form of analogue synthesis aimed at overcoming the challenges associated with the total synthesis of the complex natural product oup.comoup.comresearchgate.net.

Rational Design and Synthesis of Modified this compound Structures

Rational design involves using structural information and understanding of biological targets to design and synthesize modified versions of a lead compound with improved properties mdpi.comnih.gov. In the case of this compound, rational design and synthesis of modified structures or simplified analogues can be pursued to address synthetic challenges, improve biological activity, or explore the impact of specific structural features on activity oup.comoup.comresearchgate.net. For example, a simplified tetralone-based vitetrifolin analog was synthesized in a six-step route from a commercially available starting material oup.comoup.comresearchgate.net. This strategy involved replacing the complex A-ring of vitetrifolin with a benzene (B151609) ring, demonstrating a method for structural simplification while aiming to retain desired biological activity oup.com.

Elucidation of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how variations in chemical structure influence the biological activity of a compound ijpsr.comcollaborativedrug.comnih.govrsc.org. By synthesizing and testing a series of analogues with systematic structural modifications, researchers can identify which parts of the molecule are essential for its activity, which can be modified to improve potency or other properties, and which modifications are detrimental collaborativedrug.com. SAR analysis helps to guide the design of new, more effective compounds collaborativedrug.com. While specific detailed SAR data for this compound is not extensively available in the provided information, SAR studies on vitetrifolin analogues and related compounds would involve correlating structural changes with observed biological effects.

Impact of Functional Group Modifications on Biological Efficacy and Selectivity

Understanding the impact of functional group modifications on the biological efficacy and selectivity of this compound and its analogues is crucial for drug discovery and development. While specific detailed SAR studies solely focused on chemically modified this compound were not extensively found in the provided search results, research on other compounds from Vitex species, particularly flavonoids, offers some insight into how structural features can influence activity. For instance, SAR studies on flavonoids from Vitex agnus-castus suggest that the presence of a 4'-hydroxyl group and a 4-position carbonyl group are important for their antioxidant activity. science.gov The addition of extra hydrogen bonding and hydrophobic groups on certain rings can also increase inhibitory activity in flavonoids. science.gov

Applying these general principles to diterpenoids like this compound requires dedicated synthetic efforts to create analogues with targeted modifications. Functional groups present in this compound include hydroxyl groups, an acetate (B1210297) ester, and an ether linkage within the furan (B31954) ring system. cdutcm.edu.cn Modifying these groups could potentially alter the compound's solubility, metabolic stability, binding affinity to biological targets, and ultimately, its efficacy and selectivity. For example, ester hydrolysis or modification of hydroxyl groups could change the compound's polarity and interaction with biological membranes or proteins.

However, a comprehensive understanding of how specific modifications to the diterpene core or its appended functional groups affect the biological activities attributed to this compound (such as antioxidant properties or potential immunomodulatory effects) science.govscience.gov necessitates systematic synthetic studies and biological evaluation of the resulting analogues. Current research on Vitex terpenoids has noted a lack of systematic structure-activity relationship studies, highlighting an area for future investigation. researchgate.net

Computational Studies in Drug Discovery

Computational studies play an increasingly vital role in modern drug discovery, complementing traditional experimental approaches. These methods can provide insights into molecular properties, predict potential biological targets, and assist in optimizing lead compounds. For natural products like this compound, computational techniques can help prioritize compounds for synthesis and testing, elucidate mechanisms of action, and guide the design of improved analogues.

Chemoinformatic and Bioinformatic Applications for Lead Optimization

Chemoinformatics and bioinformatics encompass the use of computational tools and databases to manage, analyze, and interpret chemical and biological data. In the context of drug discovery, these fields are instrumental in tasks such as library design, virtual screening, quantitative structure-activity relationship (QSAR) modeling, and the analysis of high-throughput screening data.

For this compound and its potential analogues, chemoinformatic tools could be used to analyze structural diversity within a synthesized or virtual library of compounds, identify key molecular descriptors correlating with biological activity (QSAR), and guide the selection of compounds for further investigation. Bioinformatic approaches, on the other hand, could involve analyzing biological pathway data, protein structures, and gene expression profiles to better understand the biological context of this compound's activity and identify potential off-targets. While these applications are highly relevant to the lead optimization process for natural product derivatives, specific examples of chemoinformatic or bioinformatic studies applied directly to this compound were not found in the provided search snippets. The availability of compound information in databases with CID clarification is a foundational element for such studies. science.gov

Compound Information and PubChem CIDs

Compound NamePubChem CID
This compound15543011
Vitetrifolin C15543012

Calculated Properties of this compound (from PubChem) cdutcm.edu.cn

PropertyValue
Molecular FormulaC22H34O4
Molecular Weight362.5
nHA (Number of hydrogen bond acceptors)4
nHD (Number of hydrogen bond donors)1
nRot (Number of rotatable bonds)5
nRing (Number of rings)3
MaxRing (Number of atoms in biggest ring)10
nHet (Number of heteroatoms)4
TPSA (Topological polar surface area)59.67
logS (Logarithm of aqueous solubility)-5.108
logP (Logarithm of octanol/water partition)4.768
logD7.4 (LogP at pH 7.4)4.346
Quantitative Estimate of Drug-likeness0.786
Synthetic accessibility score4.41
Natural Product-likeness score3.03

Advanced Analytical Methodologies for Vitetrifolin B Research

Quantitative Determination in Biological Matrices (Non-Human)

Quantitative determination of Vitetrifolin B in non-human biological matrices, such as plasma, tissue, or excreta from animal models, is a fundamental step in preclinical pharmacokinetic studies. Accurate quantification is essential to assess absorption, distribution, metabolism, and excretion (ADME) properties.

LC-MS/MS for Preclinical Pharmacokinetic Studies (Animal Models)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely utilized and highly sensitive technique for the quantitative analysis of small molecules, including natural products and their metabolites, in complex biological matrices. mdpi.comwuxiapptec.comnih.gov The method combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry, allowing for the accurate quantification of analytes even at low concentrations. wuxiapptec.com

For preclinical pharmacokinetic studies of compounds like this compound in animal models (e.g., rats), a typical LC-MS/MS method involves sample preparation steps such as protein precipitation or liquid-liquid extraction to isolate the analyte from the biological matrix. mdpi.comnih.gov The chromatographic separation is optimized to resolve this compound from endogenous compounds and potential metabolites. Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-product ion transitions characteristic of this compound. mdpi.comnih.gov

The validated LC-MS/MS method is then applied to quantify this compound concentrations in collected biological samples over time following administration to animal models. This data is used to determine key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd). mdpi.com While direct quantitative data for this compound in animal models using LC-MS/MS was not found in the provided context, this methodology is standard for such preclinical investigations of natural products.

HPLC-DAD-QTOF-MS for Metabolite Identification

High-performance liquid chromatography coupled with diode array detection and quadrupole time-of-flight mass spectrometry (HPLC-DAD-QTOF-MS) is a powerful hyphenated technique employed for the identification of metabolites. nih.govgrafiati.comresearchgate.net The DAD provides information on the UV-Vis spectrum of eluting compounds, aiding in the detection of chromophoric metabolites. The QTOF-MS provides high-resolution mass spectral data, allowing for accurate determination of the elemental composition of the parent compound and its metabolites. nih.govresearchgate.net

In the context of studying the metabolism of vitetrifolins, HPLC-DAD-QTOF-MS has been successfully applied to tentatively identify metabolites formed in in vitro systems, such as liver cell fractions. nih.govresearchgate.netnih.govmdpi.com By comparing the retention time, UV spectra, and high-resolution mass data of metabolites to the parent compound (e.g., Vitetrifolin D), potential metabolic transformations (e.g., oxidation, reduction, conjugation) can be inferred based on mass differences and fragmentation patterns. nih.govresearchgate.net Metabolite identification algorithms and tailored mass forecast lists based on expected metabolic reactions are often used to assist in the tentative assignment of structures. nih.gov

For Vitetrifolin D, this approach allowed for the tentative identification of a significant number of phase I and phase II metabolites from incubation mixtures. nih.govresearchgate.netnih.gov This demonstrates the utility of HPLC-DAD-QTOF-MS as a screening tool for comprehensive metabolite profiling.

HPLC-SPE-NMR for Structural Characterization of Metabolites

While high-resolution mass spectrometry can provide tentative metabolite identification, unequivocal structural characterization often requires nuclear magnetic resonance (NMR) spectroscopy. mdpi.commdpi.com However, the low concentrations of metabolites typically found in biological samples or in vitro incubation mixtures can be a limitation for direct NMR analysis. High-performance liquid chromatography coupled with solid-phase extraction and nuclear magnetic resonance (HPLC-SPE-NMR) overcomes this challenge by allowing online trapping and concentration of eluting peaks from the HPLC system onto SPE cartridges before transfer to the NMR spectrometer. researchgate.netmdpi.commdpi.com

This hyphenated technique enables the acquisition of detailed 1D and 2D NMR spectra for structural elucidation of isolated metabolites without the need for preparative isolation, which can be challenging for unstable or low-abundance compounds. nih.govresearchgate.netnih.govmdpi.com

Research on Vitetrifolin D metabolism utilized HPLC-SPE-NMR to structurally characterize several phase I metabolites that were initially tentatively identified by HPLC-DAD-QTOF-MS. nih.govresearchgate.netnih.govmdpi.com This combination of techniques allowed for the determination of the exact positions of metabolic modifications, providing definitive structural information for the metabolites. researchgate.net Although HPLC-SPE-NMR experiments were not performed for phase II metabolites in that specific study due to sample limitations, the methodology is applicable for the structural confirmation of various metabolite types. researchgate.net

Metabolomic Profiling of this compound Biotransformation in Preclinical Systems

Metabolomic profiling, or metabonomics, involves the comprehensive analysis of endogenous and exogenous low-molecular-weight metabolites in a biological system. nih.gov Applied to biotransformation studies, it provides a global view of how a compound like this compound is processed by the organism or in vitro system, including the formation of metabolites and potential impacts on endogenous metabolic pathways. LC-MS and NMR are key analytical platforms for metabolomic profiling. nih.gov

Identification of Phase I and Phase II Metabolites

Biotransformation typically involves two main phases: Phase I and Phase II metabolism. nih.govresearchgate.netupol.cz Phase I reactions introduce or expose functional groups through processes like oxidation, reduction, and hydrolysis. nih.govresearchgate.netupol.cz Phase II reactions involve the conjugation of the parent compound or its phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, glutathione (B108866), or amino acids, generally increasing their hydrophilicity and facilitating excretion. nih.govresearchgate.netnih.gov

Metabolomic profiling using techniques like HPLC-DAD-QTOF-MS allows for the identification of a wide range of both phase I and phase II metabolites formed during the biotransformation of vitetrifolins in preclinical systems. nih.govresearchgate.netnih.govmdpi.com For instance, studies on Vitetrifolin D in liver cell fractions identified various oxidative metabolites (Phase I) and glucuronide conjugates (Phase II). nih.govresearchgate.net The mass spectral data, including accurate mass and fragmentation patterns, provide crucial information for the tentative identification of these metabolites and the type of metabolic reactions that have occurred. nih.govresearchgate.net Subsequent structural confirmation, often via HPLC-SPE-NMR, solidifies these identifications. nih.govresearchgate.netnih.govmdpi.com

Enzyme Systems Involved in Biotransformation

The biotransformation of xenobiotics, including natural products like this compound, is primarily mediated by a variety of enzyme systems. Phase I reactions are largely catalyzed by cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases involved in the oxidation of a wide range of substrates. upol.czfrontiersin.org Other enzymes like flavin-containing monooxygenases (FMOs), carboxylesterases, and reductases also play roles in Phase I metabolism. researchgate.net

Phase II reactions are catalyzed by transferase enzymes. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), N-acetyltransferases (NATs), glutathione S-transferases (GSTs), and methyltransferases. researchgate.netupol.cznih.gov UGTs are particularly important for glucuronidation, a major detoxification pathway in vertebrates. upol.cz

In vitro metabolism studies using subcellular fractions like liver microsomes (rich in CYP enzymes) and S9 fractions (containing both microsomal and cytosolic enzymes, including UGTs and SULTs) are commonly used to investigate the enzyme systems involved in the biotransformation of a compound. nih.govresearchgate.netthieme-connect.com By incubating this compound with these fractions and analyzing the resulting metabolites using techniques described above, it is possible to infer which enzyme systems are responsible for specific metabolic transformations. For example, the formation of oxidative metabolites in liver microsome incubations points towards the involvement of CYP enzymes, while the detection of glucuronides in S9 incubations indicates UGT activity. nih.govthieme-connect.com

Standardization and Quality Control Methodologies for Research Grade this compound

Standardization and quality control of research-grade this compound rely heavily on a combination of chromatographic and spectroscopic techniques. These methods provide comprehensive data to confirm the compound's structure, assess its purity, and identify potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both purification and purity assessment of this compound. Various modes of HPLC, including HPLC-UV, HPLC-DAD (Diode Array Detection), and hyphenated techniques like HPLC-MS, are employed. Reverse-phase HPLC using C18 columns is commonly utilized for the separation of vitetrifolins cdutcm.edu.cnnih.govmdpi.comknapsackfamily.comnih.govgenome.jparabjchem.org. Gradient elution, often involving mobile phases of water and acetonitrile, sometimes with modifiers like formic acid, is typical for achieving optimal separation cdutcm.edu.cnnih.govmdpi.comknapsackfamily.comnih.govgenome.jparabjchem.org. Purity validation is frequently performed by HPLC-UV or HPLC-DAD, with research-grade standards often required to meet a purity threshold of ≥95% cdutcm.edu.cn.

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of this compound, serving as a key method for identity confirmation. Techniques such as High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are widely applied in the characterization of vitetrifolins cdutcm.edu.cnnih.govmdpi.comresearchgate.netscispace.comebi.ac.uk. HR-MS offers high mass accuracy, allowing for precise determination of the molecular formula cdutcm.edu.cnresearchgate.netebi.ac.uk. LC-MS and LC/TOF-MS/MS are powerful hyphenated techniques used to identify and characterize compounds in complex mixtures and to study their metabolic fate, which indirectly supports quality control by providing detailed structural information nih.govmdpi.comknapsackfamily.comarabjchem.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the unequivocal structural elucidation of this compound. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are essential for assigning proton and carbon signals and confirming the connectivity within the molecule cdutcm.edu.cnresearchgate.netscispace.comebi.ac.uk. Comparison of experimental NMR data with reported spectral data is a standard practice for verifying the identity and structural integrity of isolated this compound cdutcm.edu.cnresearchgate.netscispace.com. Hyphenated techniques like HPLC-SPE-NMR or LC-NMR allow for the acquisition of NMR spectra directly from chromatographic peaks, which is valuable for characterizing components in complex research samples without extensive prior purification nih.govmdpi.comknapsackfamily.comarabjchem.org.

Other spectroscopic methods, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary data for characterization. IR spectroscopy helps identify key functional groups present in the this compound structure ebi.ac.uk. UV-Vis spectroscopy, often coupled with HPLC (HPLC-UV, HPLC-DAD), is used for detection and quantification based on the compound's chromophores cdutcm.edu.cn. X-ray crystallography, when feasible for crystalline samples, can provide definitive information on the three-dimensional structure and absolute configuration cdutcm.edu.cnscispace.com.

The combination of these advanced analytical techniques allows researchers to establish a comprehensive profile for research-grade this compound, ensuring its quality and suitability for various scientific investigations.

Table 1: Advanced Analytical Techniques for this compound Quality Control

Analytical TechniqueApplication in Quality ControlKey Information Provided
HPLC (UV, DAD, MS)Purity assessment, quantification, separation of impuritiesPurity level (e.g., ≥95%), retention time, chromatographic profile, molecular weight (when coupled with MS) cdutcm.edu.cnnih.gov
Mass Spectrometry (HR-MS, ESI-MS)Identity confirmation, molecular formula determinationMolecular weight, accurate mass, fragmentation pattern cdutcm.edu.cnnih.govresearchgate.netscispace.comebi.ac.uk
NMR Spectroscopy (¹H, ¹³C, 2D, LC-NMR)Structural elucidation, confirmation of chemical structure and stereochemistryChemical shifts, coupling constants, structural connectivity, spatial relationships cdutcm.edu.cnnih.govresearchgate.netscispace.comebi.ac.uk
IR SpectroscopyIdentification of functional groupsCharacteristic absorption bands (e.g., O-H, C=O) ebi.ac.uk
UV-Vis SpectroscopyDetection and quantification (often coupled with HPLC)Absorption maxima, concentration determination cdutcm.edu.cn
X-ray CrystallographyDefinitive structural confirmation, absolute configuration3D molecular structure, bond lengths, bond angles, stereochemistry cdutcm.edu.cnscispace.com

Future Directions and Research Gaps in Vitetrifolin B Investigations

Unexplored Biological Activities and Therapeutic Applications

While Vitex species extracts and some isolated compounds, including certain vitetrifolins, have demonstrated various biological activities such as anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, the full spectrum of Vitetrifolin B's biological activities remains to be thoroughly explored. researchgate.netmdpi.comnih.govresearchgate.net Future research should focus on identifying novel therapeutic applications beyond those already associated with Vitex extracts. This could involve high-throughput screening against a wider range of biological targets and disease models. For instance, while vitetrifolin D has shown activity against the hedgehog signaling pathway and epithelial-mesenchymal transition (EMT), specific studies on this compound's potential in these or other pathways are needed. oup.comresearchgate.netjst.go.jp Investigating its effects on other inflammatory pathways, neurological disorders, metabolic diseases, and infectious agents could reveal new therapeutic potential.

Novel Molecular Targets and Signaling Pathways for Deeper Mechanistic Understanding

The precise molecular targets and signaling pathways modulated by this compound are not yet fully elucidated. Understanding these mechanisms is crucial for validating its traditional uses and developing it as a potential therapeutic agent. Research should aim to identify the specific proteins or enzymes that this compound interacts with. Techniques such as affinity chromatography, target deconvolution studies, and advanced cell-based assays could be employed. Elucidating the downstream signaling cascades affected by this compound would provide a deeper understanding of its biological effects and help identify potential biomarkers for its activity. For example, studies on other Vitex compounds have explored effects on NF-κB and MAPK signaling pathways, which could serve as a starting point for this compound investigations. tci-thaijo.orgresearchgate.net

Advancements in Synthetic Accessibility and Analogue Development

The limited availability of this compound from natural sources can hinder extensive biological and pharmacological studies. oup.com Advancements in synthetic methods are necessary to provide sufficient quantities of pure this compound for research. Developing efficient and cost-effective synthetic routes is a key future direction. oup.comresearchgate.net Furthermore, the synthesis of analogues with modified structures could lead to compounds with improved potency, selectivity, or pharmacokinetic properties. oup.com Structure-activity relationship (SAR) studies based on these synthetic analogues would be invaluable for identifying key structural features responsible for specific biological activities and optimizing the compound for therapeutic use. A recent study demonstrated the synthesis of a simplified tetralone-based vitetrifolin analog, highlighting the potential for developing accessible derivatives. oup.comresearchgate.netoup.comsciprofiles.com

Integration of Omics Technologies (e.g., Genomics, Proteomics) to Elucidate Systemic Effects

To gain a comprehensive understanding of this compound's effects at a systemic level, the integration of omics technologies is essential. Genomics, transcriptomics, proteomics, and metabolomics can provide insights into how this compound influences gene expression, protein profiles, and metabolic pathways in biological systems. nih.govdntb.gov.ua Such studies can help identify global biological responses to this compound, reveal off-target effects, and uncover complex interactions within cellular networks. This approach can also aid in identifying potential biomarkers for this compound exposure and efficacy.

Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy

The bioavailability and delivery of this compound to target tissues or cells might be a limiting factor for its preclinical efficacy. Developing advanced drug delivery systems, such as nanoparticles, liposomes, or other encapsulation techniques, could enhance its solubility, stability, and targeted delivery. These systems could improve the therapeutic index of this compound by increasing its concentration at the site of action while minimizing exposure to non-target tissues. Research in this area is crucial for translating in vitro findings to successful in vivo outcomes. unar.ac.id

Sustainable Production and Green Chemistry Approaches

Given the potential demand for this compound if it proves therapeutically valuable, developing sustainable production methods is important. This includes exploring environmentally friendly extraction techniques from natural sources or developing synthetic processes that adhere to green chemistry principles. itrcweb.orgresearchgate.netresearchgate.net Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency in chemical synthesis. itrcweb.orgresearchgate.netacs.orgrsc.org Implementing these principles in the production of this compound would align its development with environmental sustainability goals.

Bridging Translational Research Gaps from In Vitro to In Vivo Models

Translating promising in vitro results for this compound into successful in vivo outcomes requires addressing significant research gaps. sygnaturediscovery.com In vitro studies provide valuable initial data on biological activity and mechanisms, but the complex physiological environment of living organisms can significantly influence a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (effects on the body). sygnaturediscovery.commdpi.com Future research must focus on well-designed in vivo studies using appropriate animal models to evaluate this compound's efficacy, safety, and pharmacokinetic profile. sygnaturediscovery.com Bridging this gap requires careful integration of in vitro and in vivo data and the development of predictive models to improve the success rate of translational research. sygnaturediscovery.commdpi.com

Q & A

Q. What are the standard protocols for isolating and purifying Vitetrifolin B from natural sources, and how can reproducibility be ensured?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Key steps include:

  • Sample preparation : Fresh plant material is lyophilized and ground to maximize compound yield .
  • Fractionation : Gradient elution with polar/non-polar solvents is used to separate terpenoids like this compound from co-extracted compounds.
  • Purity validation : NMR (¹H, ¹³C) and LC-MS are mandatory to confirm structural identity and ≥95% purity, with spectral data cross-referenced against published databases .
    Reproducibility requires detailed documentation of solvent ratios, temperature, and pressure conditions in the main manuscript, with raw chromatograms provided in supplementary materials .

Q. What analytical techniques are recommended for characterizing this compound’s structural and stereochemical properties?

Advanced spectroscopic methods are essential:

  • X-ray crystallography : Resolves absolute configuration, critical for bioactivity studies .
  • 2D NMR (COSY, HSQC, HMBC) : Maps proton-carbon correlations to distinguish this compound from isomers .
  • Circular dichroism (CD) : Confirms chiral centers, particularly for compounds with reported optical activity discrepancies .
    Researchers must compare their data with peer-reviewed spectra and report deviations exceeding ±0.1 ppm (NMR) or ±2 nm (CD) .

Q. Which in vitro assays are validated for preliminary screening of this compound’s bioactivity?

Common assays include:

  • Cytotoxicity : MTT or resazurin assays using cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values normalized to positive controls like doxorubicin .
  • Anti-inflammatory activity : COX-2 inhibition measured via ELISA, requiring triplicate runs and ANOVA to assess significance (p<0.05) .
  • Antioxidant capacity : DPPH radical scavenging with EC₅₀ reported in μM, alongside Trolox equivalence for standardization .
    Dose-response curves must be included in supplementary data, with raw values accessible for meta-analysis .

Advanced Research Questions

Q. How can researchers optimize the semi-synthesis of this compound derivatives while maintaining batch-to-batch reproducibility?

A systematic approach involves:

  • Reaction condition screening : Use factorial design (e.g., 3² designs) to test temperature, solvent, and catalyst effects on yield .
  • Quality control : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
  • Scalability analysis : Pilot studies (1g→100g scale) should report deviations in yield (>10% requires re-optimization) .
    Data must be analyzed using LASSO regression to identify critical variables while avoiding overfitting .

Q. What statistical frameworks address contradictory bioactivity results in this compound studies, such as divergent IC₅₀ values across labs?

To resolve discrepancies:

  • Meta-regression : Pool data from ≥5 independent studies, adjusting for covariates (e.g., cell passage number, solvent purity) .
  • False discovery rate (FDR) control : Apply the Benjamini-Hochberg procedure to adjust p-values when testing multiple hypotheses (e.g., across 10+ targets) .
  • Sensitivity analysis : Quantify the impact of outlier removal on effect size using Cook’s distance (>1 indicates high influence) .
    Researchers should pre-register analysis protocols to reduce bias .

Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) elucidate this compound’s mechanism of action in complex disease models?

Integrative workflows include:

  • Transcriptomic profiling : RNA-seq of treated vs. untreated cells, with pathway enrichment (KEGG/GO) using tools like DESeq2 (FDR<0.1) .
  • Metabolomic integration : Correlate differentially expressed genes with LC-MS metabolomic data via weighted gene co-expression network analysis (WGCNA) .
  • Validation : CRISPR knockdown of top candidate genes (e.g., NF-κB, Nrf2) to confirm functional links to observed phenotypes .
    Data must adhere to FAIR principles, with raw sequencing files deposited in public repositories .

Q. Methodological Best Practices

  • Experimental rigor : Follow CONSORT-like checklists for in vivo studies to report attrition rates and blinding methods .
  • Data transparency : Share crystallographic data (CIF files) and NMR spectra (FID files) in supplementary materials .
  • Research frameworks : Use PECO (Population, Exposure, Comparator, Outcome) to structure mechanistic studies, ensuring alignment between hypotheses and assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.